molecular formula C7H9BrS2 B14426489 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene CAS No. 81770-77-6

7-Bromo-1,4-dithiaspiro[4.4]non-6-ene

Katalognummer: B14426489
CAS-Nummer: 81770-77-6
Molekulargewicht: 237.2 g/mol
InChI-Schlüssel: WBTGXODTGXEVSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-1,4-dithiaspiro[44]non-6-ene is a chemical compound characterized by its unique spiro structure, which includes a bromine atom and two sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene typically involves the reaction of appropriate precursors under specific conditions. One common method includes the bromination of 1,4-dithiaspiro[4.4]non-6-ene using bromine or a bromine-containing reagent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-1,4-dithiaspiro[4.4]non-6-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

7-Bromo-1,4-dithiaspiro[4.4]non-6-ene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene involves its interaction with molecular targets through its bromine and sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The spiro structure also allows for unique spatial arrangements that can influence the compound’s reactivity and binding properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Bromo-1,4-dithiaspiro[4.4]non-6-ene is unique due to its specific spiro structure containing both bromine and sulfur atoms. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry. Its reactivity and potential biological activity set it apart from other similar compounds .

Eigenschaften

CAS-Nummer

81770-77-6

Molekularformel

C7H9BrS2

Molekulargewicht

237.2 g/mol

IUPAC-Name

8-bromo-1,4-dithiaspiro[4.4]non-8-ene

InChI

InChI=1S/C7H9BrS2/c8-6-1-2-7(5-6)9-3-4-10-7/h5H,1-4H2

InChI-Schlüssel

WBTGXODTGXEVSS-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C=C1Br)SCCS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.